2-(2-Fluorophenyl)-5-phenyloxazole
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Overview
Description
2-(2-Fluorophenyl)-5-phenyloxazole is a heterocyclic aromatic compound that features both fluorine and phenyl groups attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-5-phenyloxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-fluorobenzoyl chloride with phenylacetonitrile in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as platinum on carbon or Raney nickel .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of high-pressure autoclaves and controlled reaction conditions ensures high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)-5-phenyloxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reagents like hydrogen in the presence of catalysts.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, platinum on carbon, Raney nickel, and various bases and solvents. The reaction conditions are typically mild, ensuring the stability of the oxazole ring .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce new substituents at the fluorine position .
Scientific Research Applications
2-(2-Fluorophenyl)-5-phenyloxazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of various chemical products
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-5-phenyloxazole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a similar fluorophenyl group.
2-(2-Fluorophenyl)pyrrolidine: An important intermediate in organic synthesis and pharmaceuticals.
Succinic acid, 2-fluorophenyl geranyl ester: Another compound featuring a fluorophenyl group, used in various chemical applications.
Uniqueness
2-(2-Fluorophenyl)-5-phenyloxazole is unique due to its oxazole ring structure combined with fluorine and phenyl groups. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research .
Properties
CAS No. |
391-07-1 |
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Molecular Formula |
C15H10FNO |
Molecular Weight |
239.24 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-5-phenyl-1,3-oxazole |
InChI |
InChI=1S/C15H10FNO/c16-13-9-5-4-8-12(13)15-17-10-14(18-15)11-6-2-1-3-7-11/h1-10H |
InChI Key |
AUVBTYHBLOKUTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=CC=C3F |
Origin of Product |
United States |
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